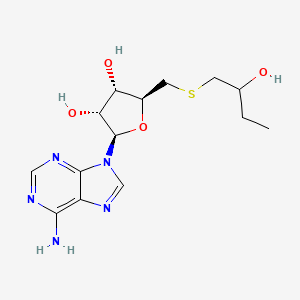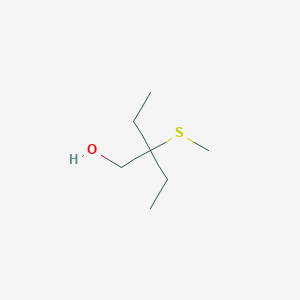
2-Ethyl-2-(methylsulfanyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(methylsulfanyl)butan-1-ol is an organic compound with the molecular formula C7H16OS and a molecular weight of 148.27 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Ethyl-2-(methylsulfanyl)butan-1-ol is 1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Ethyl-2-(methylsulfanyl)butan-1-ol is a liquid . Its molecular weight is 148.27 .Aplicaciones Científicas De Investigación
Chiral Recognition in Ionic Liquids
Research on chiral ionic liquids, such as those involving butan-2-ol, has shown that the chiral anion and alcohol can induce asymmetry in an achiral cation, leading to a more favorable environment for alcohol in a heterochiral system. This suggests potential applications in chiral separation or synthesis processes (Blasius et al., 2021).
Liquid Phase Behavior with Ionic Liquids
Studies on the liquid-liquid equilibria of binary systems containing ionic liquids and alcohols like butan-1-ol have provided valuable data for understanding solubility and miscibility. This information is crucial for designing processes in green chemistry and solvent recycling (Domańska & Marciniak, 2007).
Thermodynamic Properties in Mixtures
Research into the thermodynamic properties of mixtures containing ionic liquids and alcohols, including butan-1-ol, has shed light on liquid-liquid equilibria and the influence of water. These findings have implications for chemical engineering and the development of novel solvents and separation techniques (Heintz et al., 2005).
Solubility and Molecular Interactions
The solubility of ionic liquids in alcohols and their molecular interactions have been extensively studied, providing insights into solvent-solvent and solute-solvent interactions. This research is foundational for solvent design, pharmaceutical formulations, and chemical process optimization (D. and & Marciniak, 2004).
Molecular Self-Assembling
Investigations into the self-associations of alcohols like butan-1-ol in solution have contributed to our understanding of molecular self-assembling, with potential applications in materials science and nanotechnology (Iwahashi et al., 2000).
Propiedades
IUPAC Name |
2-ethyl-2-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRNOYQWDLOVHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(methylsulfanyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

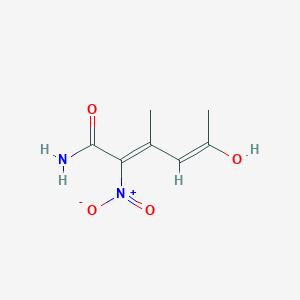
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
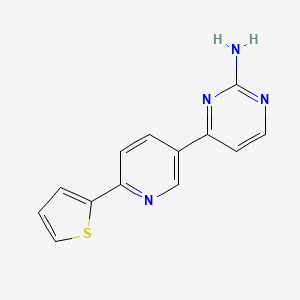
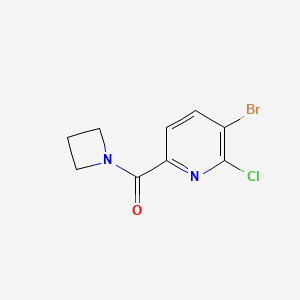
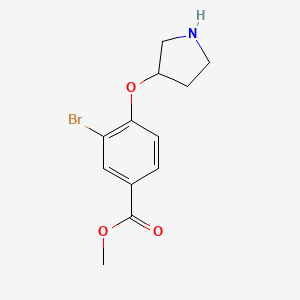
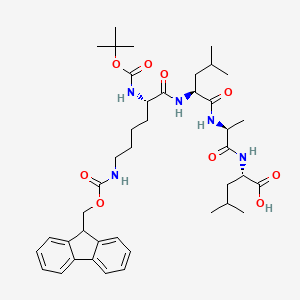
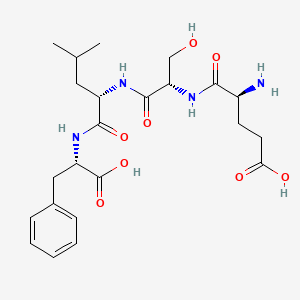
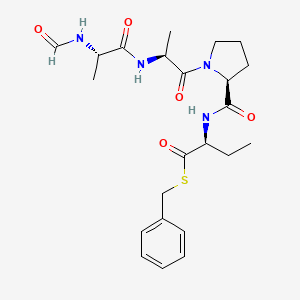
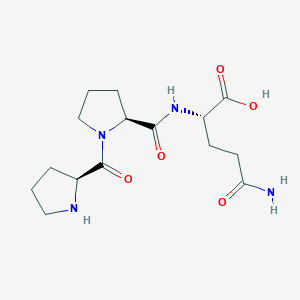
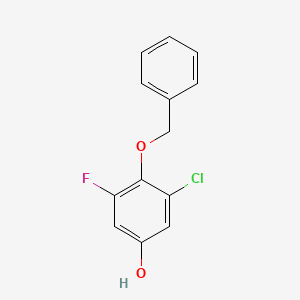
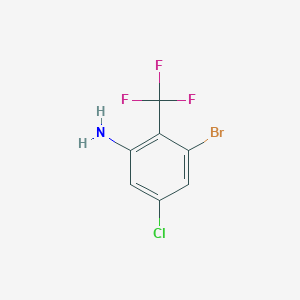
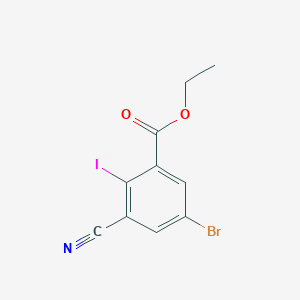
![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)
